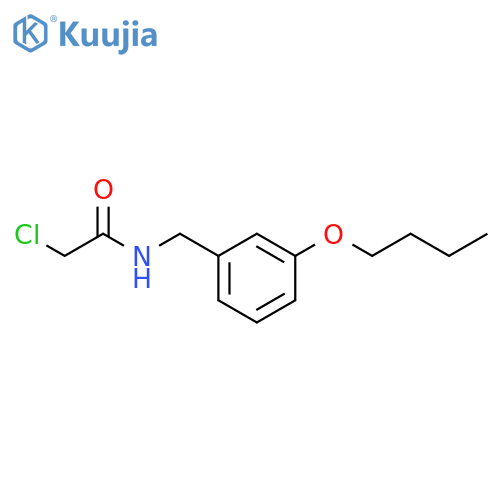

Cas no 1225836-58-7 (N-(3-Butoxyphenyl)methyl-2-chloroacetamide)

1225836-58-7 structure

商品名:N-(3-Butoxyphenyl)methyl-2-chloroacetamide

CAS番号:1225836-58-7

MF:C13H18ClNO2

メガワット:255.740522861481

CID:5557946

N-(3-Butoxyphenyl)methyl-2-chloroacetamide 化学的及び物理的性質

名前と識別子

-

- N-[(3-Butoxyphenyl)methyl]-2-chloroacetamide

- Acetamide, N-[(3-butoxyphenyl)methyl]-2-chloro-

- N-(3-Butoxyphenyl)methyl-2-chloroacetamide

-

- インチ: 1S/C13H18ClNO2/c1-2-3-7-17-12-6-4-5-11(8-12)10-15-13(16)9-14/h4-6,8H,2-3,7,9-10H2,1H3,(H,15,16)

- InChIKey: ARYBKJQMFHUHES-UHFFFAOYSA-N

- ほほえんだ: C(NCC1=CC=CC(OCCCC)=C1)(=O)CCl

じっけんとくせい

- 密度みつど: 1.113±0.06 g/cm3(Predicted)

- ふってん: 433.5±35.0 °C(Predicted)

- 酸性度係数(pKa): 13.52±0.46(Predicted)

N-(3-Butoxyphenyl)methyl-2-chloroacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-47834-0.5g |

N-[(3-butoxyphenyl)methyl]-2-chloroacetamide |

1225836-58-7 | 95% | 0.5g |

$197.0 | 2023-05-05 | |

| TRC | B812133-100mg |

N-[(3-Butoxyphenyl)methyl]-2-chloroacetamide |

1225836-58-7 | 100mg |

$ 95.00 | 2022-06-06 | ||

| TRC | B812133-50mg |

N-[(3-Butoxyphenyl)methyl]-2-chloroacetamide |

1225836-58-7 | 50mg |

$ 70.00 | 2022-06-06 | ||

| Enamine | EN300-47834-10.0g |

N-[(3-butoxyphenyl)methyl]-2-chloroacetamide |

1225836-58-7 | 95% | 10g |

$1224.0 | 2023-05-05 | |

| Aaron | AR019WE6-500mg |

N-[(3-butoxyphenyl)methyl]-2-chloroacetamide |

1225836-58-7 | 95% | 500mg |

$296.00 | 2025-02-10 | |

| 1PlusChem | 1P019W5U-500mg |

N-[(3-butoxyphenyl)methyl]-2-chloroacetamide |

1225836-58-7 | 95% | 500mg |

$297.00 | 2023-12-25 | |

| 1PlusChem | 1P019W5U-2.5g |

N-[(3-butoxyphenyl)methyl]-2-chloroacetamide |

1225836-58-7 | 95% | 2.5g |

$752.00 | 2023-12-25 | |

| A2B Chem LLC | AV40402-250mg |

N-[(3-butoxyphenyl)methyl]-2-chloroacetamide |

1225836-58-7 | 95% | 250mg |

$146.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1320633-500mg |

n-[(3-butoxyphenyl)methyl]-2-chloroacetamide |

1225836-58-7 | 95% | 500mg |

¥4586.00 | 2024-08-09 | |

| A2B Chem LLC | AV40402-500mg |

N-[(3-butoxyphenyl)methyl]-2-chloroacetamide |

1225836-58-7 | 95% | 500mg |

$243.00 | 2024-04-20 |

N-(3-Butoxyphenyl)methyl-2-chloroacetamide 関連文献

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

1225836-58-7 (N-(3-Butoxyphenyl)methyl-2-chloroacetamide) 関連製品

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量